molecular formula C16H16N4O2S B2476504 N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013769-35-1

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2476504
CAS No.: 1013769-35-1
M. Wt: 328.39
InChI Key: UOXRNDQWVYBMKW-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of the transmission of nerve signals.

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged nerve signals, which can have various effects depending on the specific neural pathways involved .

Biochemical Pathways

The compound primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties were predicted using in silico methods . The lead compound presented satisfactory drug-like characteristics and ADME properties . .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of AChE , leading to an increase in acetylcholine levels . This can have various cellular effects, depending on the specific cells and tissues involved. For example, in neurons, it can lead to prolonged nerve signals, while in muscle cells, it can lead to increased muscle contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to AChE and inhibit its activity . Additionally, genetic factors, such as mutations in the AChE gene, can also influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylamine with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its dual thiazole and pyrazole ring structure, which imparts a combination of biological activities that are not commonly found in other similar compounds. This makes it a valuable candidate for further research and development in various fields of science and medicine.

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of thiazole and pyrazole derivatives. This compound has garnered interest due to its potential biological activities, particularly its inhibitory effects on acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target for this compound is acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used therapeutically.

Biochemical Pathways

The inhibition of AChE affects several biochemical pathways:

  • Cholinergic Pathway : Increased acetylcholine levels can enhance synaptic transmission and cognitive function.
  • Cell Signaling : The compound may influence various signaling pathways involved in cellular metabolism and gene expression due to altered neurotransmitter dynamics.

Pharmacokinetics

Pharmacokinetic properties of this compound have been predicted using in silico methods. These properties include:

  • Absorption : The compound shows good solubility due to the methoxy group.
  • Distribution : Its lipophilicity suggests effective distribution across biological membranes.
  • Metabolism : Potential metabolic pathways involve phase I and II reactions typical for thiazole and pyrazole derivatives.
  • Excretion : Predicted to be primarily renal.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities against various cell lines. For instance:

  • MCF7 (breast cancer) : Compounds similar to this compound have shown IC50 values around 0.01 µM, indicating potent activity against this cell line .
Cell LineCompoundIC50 Value (µM)
MCF7Similar Compound0.01
A549Similar Compound0.39
HepG2Similar Compound0.46

Inhibition of Enzymes

In addition to AChE inhibition, thiazole and pyrazole derivatives have been studied for their ability to inhibit other enzymes involved in cancer progression:

  • Aurora-A Kinase : Some derivatives have shown IC50 values as low as 0.067 µM against Aurora-A kinase, a critical regulator of cell division .

Case Studies

Several studies have explored the biological activity of thiazole and pyrazole derivatives:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of compounds based on the pyrazole scaffold and tested their activity against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency .
  • AChE Inhibition Study :
    • A study demonstrated that this compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels in neuronal cultures.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-8-13(19-20(10)2)15(21)18-16-17-14(9-23-16)11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXRNDQWVYBMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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